molecular formula C5H9ClF3NO2S B13543513 Trifluoromethionine hydrochloride

Trifluoromethionine hydrochloride

Cat. No.: B13543513
M. Wt: 239.64 g/mol
InChI Key: BFJNGZWHOIVCJA-DFWYDOINSA-N
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Description

Trifluoromethionine hydrochloride is a halogenated analogue of methionine, an essential amino acid. This compound is characterized by the substitution of three hydrogen atoms in the methionine molecule with fluorine atoms, resulting in the trifluoromethyl group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of homocystine or cystine with metallic sodium in liquid ammonia, followed by the addition of a fluoroalkyl iodide under Birch reduction conditions . This process allows for the direct preparation of trifluoromethionine without the need for intermediate steps involving homocysteine or cysteine.

Industrial Production Methods

Industrial production of trifluoromethionine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and reaction conditions safely and efficiently. The final product is purified through various techniques, such as crystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Trifluoromethionine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of trifluoromethanesulfonic acid, while reduction can yield trifluoromethyl derivatives with different functional groups.

Scientific Research Applications

Trifluoromethionine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trifluoromethionine hydrochloride involves its interaction with specific enzymes and molecular targets. One key target is methionine γ-lyase, an enzyme that catalyzes the conversion of methionine to α-ketobutyrate, ammonia, and methanethiol . Trifluoromethionine acts as a prodrug, being activated by methionine γ-lyase to exert its antimicrobial effects. This mechanism is particularly effective against pathogens that possess high levels of this enzyme.

Comparison with Similar Compounds

Trifluoromethionine hydrochloride can be compared with other halogenated methionine analogues, such as:

  • Trifluoromethylcysteine
  • Fluoroalkylhomocysteines
  • Fluoroalkylcysteines

These compounds share similar structural features but differ in their specific chemical and biological properties. This compound is unique due to its high reactivity and specificity for methionine γ-lyase, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C5H9ClF3NO2S

Molecular Weight

239.64 g/mol

IUPAC Name

(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride

InChI

InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)12-2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m0./s1

InChI Key

BFJNGZWHOIVCJA-DFWYDOINSA-N

Isomeric SMILES

C(CSC(F)(F)F)[C@@H](C(=O)O)N.Cl

Canonical SMILES

C(CSC(F)(F)F)C(C(=O)O)N.Cl

Origin of Product

United States

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